DL-N-Benzoyl-2-benzylserine
Description
DL-N-Benzoyl-2-benzylserine (C₁₇H₁₇NO₄, molecular weight 291.34 g/mol) is a synthetic amino acid derivative featuring a serine backbone modified with benzoyl and benzyl groups at the amino and hydroxyl positions, respectively . This compound falls under the category of functionalized amino acids, which are critical intermediates in peptide synthesis and pharmaceutical development. Limited direct literature exists on its specific applications, but its structural features suggest utility in drug design, catalysis, or as a chiral building block.
Properties
Molecular Formula |
C17H16NO4- |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(2-carboxy-1-hydroxy-3-phenylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/p-1 |
InChI Key |
LKEOXPPWIMAHCM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N=C(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-Benzylserine typically involves the protection of the serine amino group followed by benzoylation and benzylation reactions. One common method includes the use of α-benzylserinal as a key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride and benzyl bromide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the resolution and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: DL-N-Benzoyl-2-Benzylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-2-benzylserine oxo derivatives, while reduction can produce benzylserine alcohols .
Scientific Research Applications
Cancer Research
DL-N-Benzoyl-2-benzylserine has been investigated for its potential as an inhibitor of amino acid transporters, particularly in cancer cells.
- Case Study : A study highlighted the inhibition of the neutral amino acid transporter ASCT2 by benzylserine derivatives. The results indicated that these compounds could modulate amino acid transport, which is often dysregulated in cancer cells, thereby affecting tumor growth and survival .
Neuropharmacology
Research has shown that compounds similar to this compound can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
- Case Study : Investigations into the effects of amino acid transport inhibitors on neuronal cell lines have demonstrated alterations in neurotransmitter uptake, suggesting a role for these compounds in neuropharmacological applications .
Inhibition of Amino Acid Transporters
The mechanism by which this compound exerts its effects involves the inhibition of specific amino acid transporters, which are crucial for maintaining cellular homeostasis.
- Data Table: Transporter Inhibition Potency
| Compound | Target Transporter | Inhibition Potency (IC50) |
|---|---|---|
| This compound | ASCT2 | 250 µM |
| Benzylserine | ASCT2 | 200 µM |
This table summarizes findings from various studies that assessed the inhibitory effects of this compound and related compounds on amino acid transporters .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available serine derivatives. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of DL-N-Benzoyl-2-Benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells . The compound also triggers amino acid response pathways, activating transcription factors like ATF4 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between DL-N-Benzoyl-2-benzylserine and related compounds:
Key Observations :
- Functional Groups : this compound uniquely combines benzoyl and benzyl groups, distinguishing it from simpler amides like N-(2-Hydroxy...) (methylbenzamide) or β-lactam antibiotics .
- Molecular Weight : Its intermediate molecular weight (291.34 g/mol) suggests balanced solubility and reactivity, unlike larger molecules like benzathine benzylpenicillin (909.12 g/mol), which prioritizes slow-release pharmacokinetics .
Research Findings and Gaps
Biological Activity
DL-N-Benzoyl-2-benzylserine is a synthetic compound classified as an amino acid derivative. Its unique structure, characterized by a benzoyl and a benzyl group attached to the serine backbone, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is synthesized through a multi-step process involving the modification of serine. The benzoyl and benzyl groups enhance its lipophilicity and bioavailability, making it a valuable candidate for biochemical research and pharmaceutical applications.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzoyl and benzyl groups attached to serine | Enhanced binding affinity to enzymes |
| Benzylserine | Benzyl group directly on serine | Different biological activities |
| N-Benzoyl-L-serine | Similar core structure but different stereochemistry | Variations in pharmacokinetics |
| Benzoylglycine | Benzoyl group on glycine | Simpler reactivity |
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in amino acid transport. For instance, it acts as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), which is crucial for nutrient uptake in cancer cells. This inhibition can reduce cell proliferation in certain cancer types, highlighting its potential as an anti-cancer agent .
- Binding Affinity Studies : Interaction studies have demonstrated that this compound has a high binding affinity for specific proteins and enzymes. This property is essential for understanding its mechanism of action and potential therapeutic applications .
- Antimicrobial Activity : Some derivatives of benzylserine, including this compound, have shown antimicrobial properties against various pathogens. This suggests possible applications in developing new antimicrobial agents .
Case Study 1: Inhibition of ASCT2
Research has indicated that this compound inhibits ASCT2 with an apparent Ki value in the micromolar range. This inhibition is significant because ASCT2 plays a vital role in glutamine transport, which is essential for rapidly dividing cancer cells .
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various derivatives found that this compound exhibited moderate activity against Gram-positive bacteria and fungi. The results indicated that modifications to the structure could enhance its efficacy against specific pathogens .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Allosteric Modulation : The compound may act as an allosteric modulator for certain enzymes, altering their activity without directly competing with substrates .
- Competitive Inhibition : In the case of ASCT2, this compound competes with natural substrates for binding sites, effectively reducing transport activity and cellular uptake of essential nutrients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
